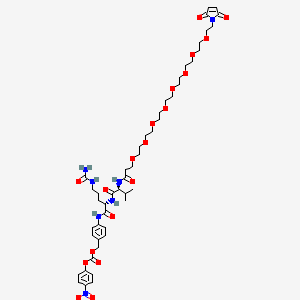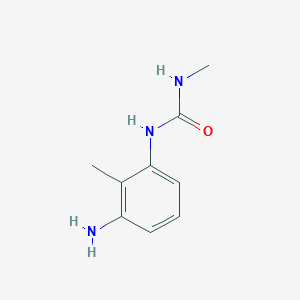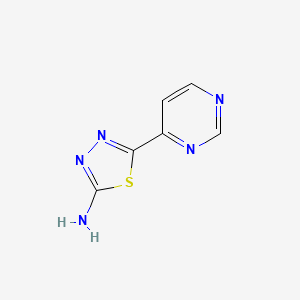
Methyl 3-Amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-Amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methyl formate in the presence of a suitable solvent . The reaction conditions often include refluxing the mixture to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-Amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 3-Amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-Amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino and ester functional groups can form hydrogen bonds or electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Methyl 6-bromo-2-pyridinecarboxylate: Similar structure but lacks the amino and oxo groups.
3-Amino-6-bromopyrazine-2-carboxylate: Contains a pyrazine ring instead of a pyridine ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Features an indole ring and different substituents.
Uniqueness: Methyl 3-Amino-5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to the combination of its functional groups and the specific positions of these groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H9BrN2O3 |
|---|---|
Peso molecular |
261.07 g/mol |
Nombre IUPAC |
methyl 3-amino-5-bromo-1-methyl-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O3/c1-11-6(8(13)14-2)5(10)3-4(9)7(11)12/h3H,10H2,1-2H3 |
Clave InChI |
QHNJHNUIBZHFIX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=C(C1=O)Br)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[S(R)]-N-[(1S)-1-(2',4',6'-Triisopropyl)-(1,1'-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13707435.png)
![(NZ)-N-[(5-chloro-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13707436.png)



![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13707465.png)






![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)

